molecular formula C9H11N3O2 B1599763 [(E)-[(4-methoxyphenyl)methylidene]amino]urea CAS No. 6292-71-3

[(E)-[(4-methoxyphenyl)methylidene]amino]urea

Cat. No. B1599763
CAS RN: 6292-71-3
M. Wt: 193.2 g/mol
InChI Key: OGMVRNVTFDFHHE-IZZDOVSWSA-N
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Description

“[(E)-[(4-methoxyphenyl)methylidene]amino]urea” is a chemical compound with the molecular formula C9H11N3O2 . It is also known as 4-Methoxybenzaldehyde semicarbazone . The molecular weight of this compound is 193.20 g/mol .


Molecular Structure Analysis

The molecular structure of “[(E)-[(4-methoxyphenyl)methylidene]amino]urea” includes a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a methoxyphenylmethylidene group . The InChI string representation of the molecule is InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 193.085126602 g/mol . The topological polar surface area of the compound is 76.7 Ų .

Scientific Research Applications

Antibacterial Activity Research

Application Summary

Semicarbazone derivatives, such as 4-Methoxybenzaldehyde semicarbazone, have been studied for their antibacterial activity . These compounds have shown promising results against various bacterial strains.

Experimental Procedures

The semicarbazone derivatives were synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol . The structure of the products was confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .

Results and Outcomes

The minimum inhibitory concentration (MIC) of antibacterial activity of the semicarbazone derivatives was screened against five bacterial strains . One of the compounds showed antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Cathepsin B Inhibitor Research

Application Summary

Semicarbazone derivatives, including 4-Methoxybenzaldehyde semicarbazone, have been studied as potential inhibitors of cathepsin B . Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including cancer .

Experimental Procedures

The semicarbazone derivatives were synthesized and their structures were confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra . The inhibitory activity of these compounds against cathepsin B was then evaluated .

Results and Outcomes

Among the tested semicarbazone derivatives, chloro-substituted compounds were found to inhibit cathepsin B most effectively . The results of docking experiments also showed a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .

Organic Corrosion Inhibitor Research

Application Summary

Semicarbazones, including 4-Methoxybenzaldehyde semicarbazone, have been used as organic corrosion inhibitors . These compounds can protect metal surfaces from corrosion in various environments .

Experimental Procedures

The semicarbazone derivatives were prepared and their corrosion inhibitory properties were evaluated using various techniques, such as electrochemical impedance spectroscopy and potentiodynamic polarization .

Results and Outcomes

The semicarbazone derivatives exhibited good corrosion inhibition efficiency . The inhibition efficiency increased with increasing concentration of the semicarbazone derivative .

properties

IUPAC Name

[(E)-(4-methoxyphenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMVRNVTFDFHHE-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[(4-methoxyphenyl)methylidene]amino]urea

CAS RN

6292-71-3
Record name NSC9930
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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